5-Phenyl-2,2'-bipyridine

説明

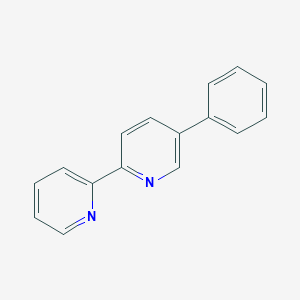

5-Phenyl-2,2’-bipyridine: is an organic compound that belongs to the bipyridine family. It is characterized by the presence of a phenyl group attached to the 5th position of the bipyridine structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. It is widely used in the synthesis of luminescent materials, catalysts, and sensors.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-2,2’-bipyridine can be achieved through several methods. One common approach involves the use of aryne intermedi

生物活性

5-Phenyl-2,2'-bipyridine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Structural Overview

This compound is characterized by its bipyridine core, which consists of two pyridine rings connected by a carbon-carbon bond, with a phenyl group attached to one of the pyridine rings. This structure allows for versatile interactions with biological targets, particularly in the context of metal complexation and DNA binding.

1. DNA Binding and Cytotoxicity

Research has shown that this compound complexes exhibit significant interactions with DNA. A study on dinuclear platinum(II) complexes containing this ligand indicated that they act as DNA intercalators, enhancing their affinity for DNA compared to mononuclear counterparts. The binding modes include mono/bisintercalation and groove binding, as evidenced by viscosity and fluorescence titration measurements. Notably, while these complexes demonstrated enhanced DNA binding affinities, their cytotoxic effects were similar across various cancer cell lines, suggesting that mechanisms other than direct DNA interaction may mediate their cytotoxicity .

| Complex | IC50 (µM) | Binding Mode |

|---|---|---|

| Mononuclear | 10-15 | Mono-intercalation |

| Dinuclear | 5-10 | Bis-intercalation |

2. Antiproliferative Effects

The antiproliferative activity of this compound derivatives has been evaluated in various cancer cell lines. For instance, compounds derived from this ligand have shown IC50 values ranging from 10 to 33 nM against triple-negative breast cancer (TNBC) cell lines like MDA-MB-231. These compounds were found to inhibit tubulin polymerization and induce apoptosis in treated cells . The interaction with tubulin suggests potential use as antimitotic agents.

3. Nicotinic Acetylcholine Receptor Antagonism

Another aspect of the biological activity of this compound is its role as a selective antagonist for nicotinic acetylcholine receptors (nAChRs). Specifically, derivatives such as 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine have shown high selectivity for the α3β4 nAChR subtype with a Ki value of 123 nM. This selectivity indicates potential therapeutic applications in neurological disorders where nAChRs are implicated .

Case Study 1: Anticancer Activity

A series of studies have focused on the anticancer properties of platinum(II) complexes incorporating this compound. These studies highlighted the dual role of these compounds in targeting both DNA and microtubules within cancer cells. The results indicated that while DNA binding was significant, the cytotoxic effects were not solely dependent on this interaction but also involved disruption of microtubule dynamics.

Case Study 2: Neuropharmacology

In neuropharmacological contexts, compounds based on this compound have been explored for their ability to modulate neurotransmitter systems. The antagonistic effects on nAChRs suggest potential applications in treating conditions like Alzheimer's disease or nicotine addiction.

科学的研究の応用

Coordination Chemistry

5-Phenyl-2,2'-bipyridine serves as an essential ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in various chemical reactions.

Metal Complexes

Recent studies have reported the synthesis of metal complexes using this compound as a ligand. For instance, complexes with Fe(III), Co(II), Cu(II), and Cd(II) have been synthesized and characterized for their antimicrobial properties. The CdL(bpy) complex demonstrated the highest antimicrobial activity against pathogenic strains, showcasing the potential of this compound in developing new antimicrobial agents .

| Metal Complex | Antimicrobial Activity | Method of Synthesis |

|---|---|---|

| CdL(bpy) | High | Ligand exchange |

| CuL(bpy) | Moderate | Ligand exchange |

| FeL(bpy) | Low | Ligand exchange |

Photophysical Properties

The photophysical properties of this compound derivatives have been extensively studied for applications in optoelectronics and fluorescence.

Fluorescent Dyes

Research has indicated that derivatives of this compound exhibit strong fluorescence properties, making them suitable for use as fluorescent dyes in biological imaging and sensing applications. For example, carbazole-substituted bipyridines were developed as environment polarity-sensitive fluorescent dyes and biological probes for detecting structural changes in proteins .

Luminescent Sensors

The compound has also been utilized in the development of luminescent sensors for detecting metal ions such as Zn(II). A study demonstrated that a samarium(III) complex based on this compound could selectively monitor Zn(II) changes in living cells .

| Application Type | Compound/Complex Used | Functionality |

|---|---|---|

| Fluorescent Dye | Carbazole-substituted bipyridines | Biological imaging |

| Luminescent Sensor | Samarium(III) complex | Zn(II) detection in living cells |

Material Science

The unique structural properties of this compound make it a valuable component in material science.

Nonlinear Optical Materials

Compounds based on this compound have been investigated for their nonlinear optical (NLO) properties. These materials are promising for applications in optical switches and data processing due to their high second-order nonlinearities .

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a building block for constructing complex molecular architectures through coordination interactions with metal ions . This property is crucial for the design of new materials with tailored functionalities.

Biological Applications

The biological relevance of this compound derivatives extends to their potential therapeutic applications.

Antimicrobial Activity

As mentioned earlier, metal complexes derived from this compound have shown significant antimicrobial activity against various bacterial and fungal strains . This highlights the potential for developing new antimicrobial therapies based on these compounds.

Thiol Detection

Recent advancements have introduced this compound-based complexes that can selectively interact with biothiols such as cysteine and glutathione. These interactions can be utilized for monitoring changes in thiol levels in biological systems, providing insights into various diseases .

特性

IUPAC Name |

5-phenyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-9-10-16(18-12-14)15-8-4-5-11-17-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPMNBYHIZCEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514356 | |

| Record name | 5-Phenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156972-80-4 | |

| Record name | 5-Phenyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156972-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。